N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Description
N-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a pyrimidine derivative featuring a 4-methylpiperazine-substituted phenyl group at the 2-amino position. This scaffold is prevalent in kinase inhibitors and anticancer agents due to its ability to interact with ATP-binding domains of kinases. The compound’s structure allows for modular modifications, enabling tuning of pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRWJLLRSDKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Displacement Strategy
A widely adopted method involves sequential nucleophilic substitutions on 2,4-dichloropyrimidine (Figure 1). In the first step, the 4-chloro group is displaced by 4-methylpiperazine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) in ethanol at 75–85°C, yielding 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. The second step substitutes the 2-chloro group with 4-aminophenyl-4-methylpiperazine under high-temperature reflux (145–150°C) in n-butanol, achieving moderate to high yields (60–75%).
Table 1: Optimization of NAS Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 70–160 | 150 | 72 |
| Solvent | EtOH, n-BuOH, DMF | n-BuOH | 68–75 |
| Base | DIPEA, K2CO3, NaOH | DIPEA | 70 |
| Reaction Time (hours) | 1–6 | 3 | 71 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, substituting the 2-chloro group in 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine with 4-aminophenyl-4-methylpiperazine under microwave conditions (150°C, 300 W) in n-butanol achieves 78% yield within 30 minutes. This method minimizes thermal degradation, enhancing purity (>95% by HPLC).
Palladium-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine and 4-(4-methylpiperazin-1-yl)aniline employs Pd(OAc)₂ with Xantphos as a ligand, Cs₂CO₃ as a base, and toluene as a solvent at 110°C. This method achieves 65–70% yield but requires rigorous exclusion of oxygen and moisture.
Key Advantages :
- Tolerates electron-deficient aryl amines.
- Enables late-stage functionalization.
Sonogashira Coupling for Hybrid Architectures
While less common, Sonogashira coupling has been explored for introducing alkynyl spacers between the pyrimidine and arylpiperazine units. For example, reacting 2-iodo-4-(4-methylpiperazin-1-yl)pyrimidine with 4-ethynyl-N-(4-(4-methylpiperazin-1-yl)phenyl)aniline under PdCl₂(PPh₃)₂/CuI catalysis in DMF yields 55–60% of the coupled product.
Reductive Amination Pathways
Condensation with Pyrimidine Aldehydes
A three-component reaction involving 2-aminopyrimidine, 4-(4-methylpiperazin-1-yl)benzaldehyde, and NaBH₃CN in methanol at room temperature produces the target compound in 50–55% yield. While operationally simple, this method suffers from low regioselectivity and requires extensive purification.
Post-Synthetic Modifications
Piperazine N-Methylation
Unsubstituted piperazine intermediates (e.g., N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine) undergo methylation using methyl iodide or dimethyl sulfate in the presence of K₂CO₃ to install the 4-methyl group. This step is critical for tuning solubility and bioactivity.
Analytical and Characterization Data
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity with a retention time of 6.8 minutes.
Challenges and Optimization Opportunities
- Side Reactions : Competing substitutions at the pyrimidine 4-position necessitate careful stoichiometric control.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate isolation.
- Catalyst Loading : Reducing Pd catalyst concentrations below 5 mol% diminishes yields but lowers costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine exhibits a range of biological activities, making it a promising candidate for drug development:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has been evaluated for its effectiveness against bacterial strains, showing potential as an antimicrobial agent . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antiviral Effects :
Case Study 1: Anticancer Activity
A study published in the journal Molecular Medicine explored the anticancer effects of pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial growth through interference with cell membrane integrity .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs, their modifications, and biological activities:
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy (Compound 26) and nitrophenoxy (Compound 4) groups enhance aqueous solubility compared to the parent compound .
- Metabolic Stability : Fluorination (CAF052) reduces oxidative metabolism, improving half-life .
- Bioavailability : Piperazine-piperidine hybrids (e.g., ) exhibit oral bioavailability >60% due to balanced lipophilicity .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, also known by its CAS number 338975-79-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H19N5
- Molecular Weight : 269.35 g/mol
- IUPAC Name : 4-[4-(4-methyl-1-piperazinyl)phenyl]-2-pyrimidinylamine
- CAS Number : 338975-79-4
Research indicates that this compound interacts with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and survival. Key mechanisms include:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit certain tyrosine kinases, which play critical roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
- Effects on Cell Cycle Regulation : It may influence the progression of the cell cycle by interacting with regulatory proteins, thereby affecting cellular proliferation .
- Impact on Protein Phosphorylation : The compound appears to engage in phosphorylation processes that are crucial for the activation of various signaling cascades, including those mediated by epidermal growth factor receptors (EGFR) .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer therapeutic agent.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data indicate favorable properties that could enhance its bioavailability:
- Solubility : Exhibits good solubility in organic solvents.
- Stability : Maintains stability under physiological conditions, which is crucial for therapeutic applications .
Case Studies
A notable case study involved the use of this compound in a mouse model of colon cancer. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a clinical candidate for cancer therapy .
Q & A
Q. What synthetic strategies are commonly employed for N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine and its derivatives?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, intermediate 4-(4-methylpiperazin-1-yl)aniline reacts with chloropyrimidine derivatives under reflux conditions in polar aprotic solvents (e.g., sec-BuOH) with trifluoroacetic acid (TFA) as a catalyst. Microwave-assisted heating is often used to accelerate reactions and improve yields. Purification involves column chromatography (e.g., CH₂Cl₂:MeOH gradients) and characterization via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is structural confirmation of this compound achieved in academic research?
Structural validation relies on:
- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine methyl at δ 2.3 ppm), while NMR confirms carbon frameworks.
- Mass spectrometry : HRMS determines molecular ion peaks (e.g., m/z 387 [M+H]) with <5 ppm error .
- X-ray crystallography : For derivatives like CAF045, single-crystal X-ray diffraction provides absolute stereochemistry and hydrogen-bonding patterns .
Q. What in vitro assays are used to evaluate kinase inhibition activity?
Kinase inhibition is tested via:
- Fluorescence-based assays : Measures IC values for target kinases (e.g., Stk1, DYRK1B) using ATP-competitive substrates.
- Selectivity profiling : Parallel screening against kinase panels (e.g., DYRK1A, DYRK2) to assess specificity. AZ191, a derivative, shows 17 nM IC for DYRK1B with >100-fold selectivity over related kinases .
Advanced Research Questions
Q. How do molecular docking studies inform the design of derivatives targeting kinases like JNK or DYRK?
Docking simulations (e.g., AutoDock Vina) predict binding poses by aligning pyrimidine-amine scaffolds with kinase ATP pockets. Key interactions include:
Q. What pharmacokinetic challenges arise during optimization, and how are they addressed?
Poor solubility and metabolic instability are common. Strategies include:
Q. How do structure-activity relationship (SAR) studies guide the development of potent analogs?
SAR analysis reveals:
Q. How are contradictory bioactivity data resolved across studies?
Discrepancies in IC values (e.g., DYRK1B vs. DYRK1A inhibition) may stem from:
Q. What evidence supports multi-target inhibition mechanisms for this compound class?
Dual inhibition is observed in derivatives like AZ191, which suppresses DYRK1B and modulates JNK pathways. Co-crystallization studies (e.g., PDB: 5XXT) reveal overlapping binding modes with conserved kinase residues, enabling polypharmacology .
Q. How do crystallographic data validate hypothesized binding modes?
X-ray structures (e.g., 3.1 Å resolution for CAF045) confirm:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
